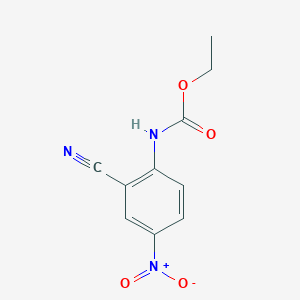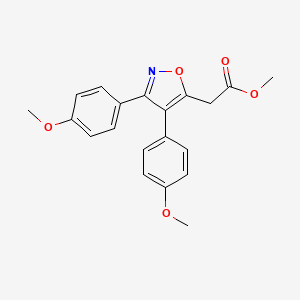
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate
概述
描述
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate is a chemical compound with the molecular formula C19H17NO5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring and two methoxyphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-bis(4-methoxyphenyl)-5-isoxazoleacetic acid with methanol in the presence of a catalyst to form the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3,4-Diaryl-5-isoxazolyl acetic acid derivatives: These compounds share a similar core structure but may have different substituents on the phenyl rings.
Non-steroidal anti-inflammatory drugs (NSAIDs): Compounds like mofezolac, which also possess anti-inflammatory properties, can be compared to Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its dual methoxyphenyl groups and isoxazole ring contribute to its potential as a versatile compound in various research and industrial applications.
属性
CAS 编号 |
131454-49-4 |
|---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
methyl 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C20H19NO5/c1-23-15-8-4-13(5-9-15)19-17(12-18(22)25-3)26-21-20(19)14-6-10-16(24-2)11-7-14/h4-11H,12H2,1-3H3 |
InChI 键 |
GMMZHQIUFDUEPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
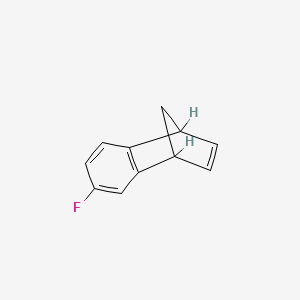
![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)
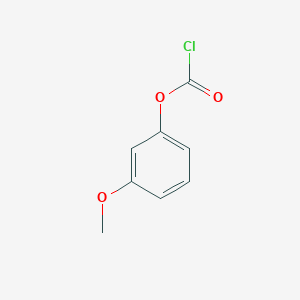

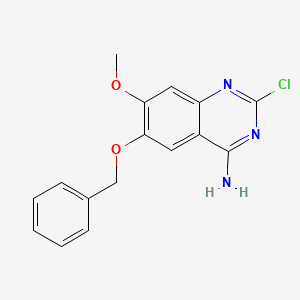

![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)
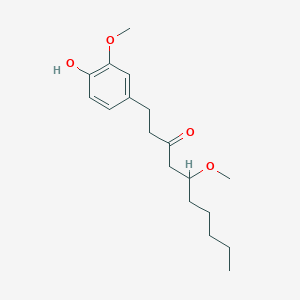
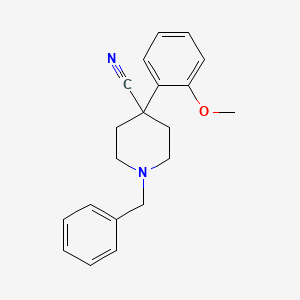
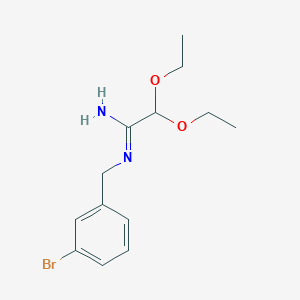
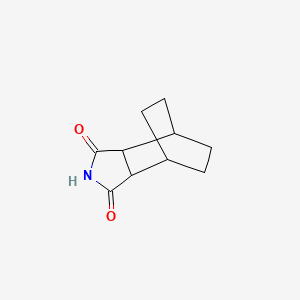
![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)
